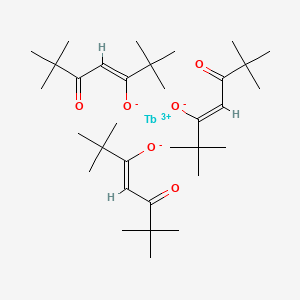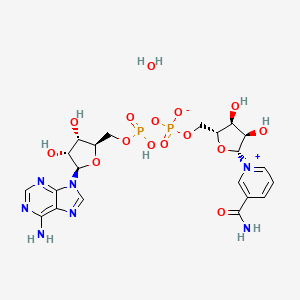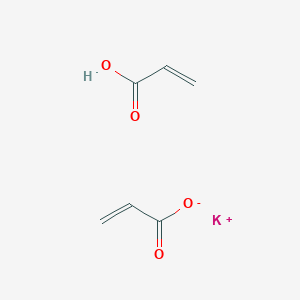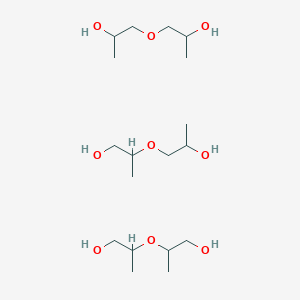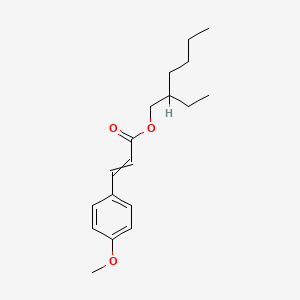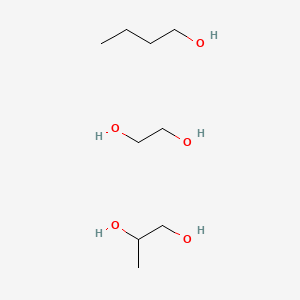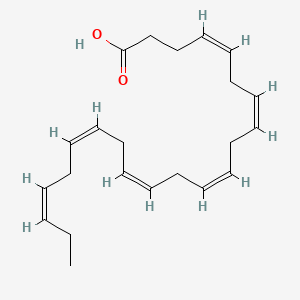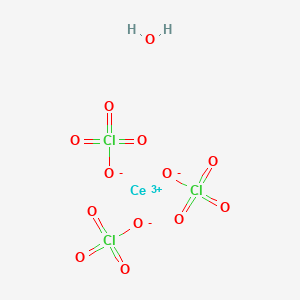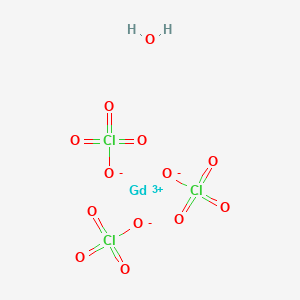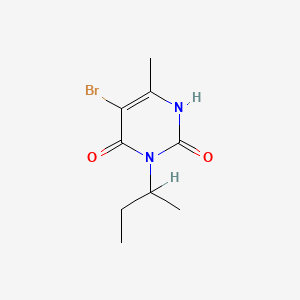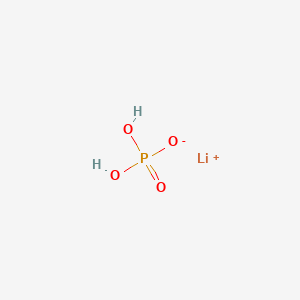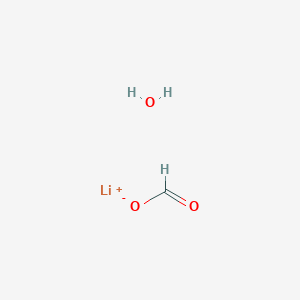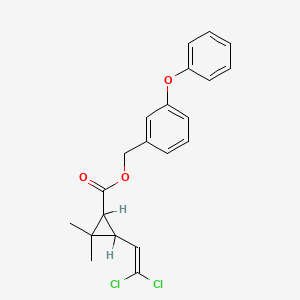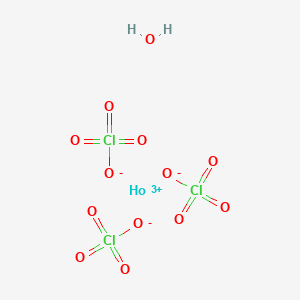
Holmium(3+);triperchlorate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Holmium(III) perchlorate hydrate can be synthesized through the reaction of holmium oxide (Ho2O3) with perchloric acid (HClO4). The reaction typically involves dissolving holmium oxide in an excess of perchloric acid, followed by evaporation of the solvent to obtain the hydrated form of holmium(III) perchlorate . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Holmium(III) perchlorate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: As a lanthanide, holmium typically exists in the +3 oxidation state. It can participate in redox reactions, although it is more stable in its +3 state.
Substitution Reactions: Holmium(III) perchlorate can undergo substitution reactions where the perchlorate ions are replaced by other anions, such as chloride or nitrate, depending on the reagents used.
Complex Formation: Holmium(III) can form complexes with various ligands, which can be utilized in the synthesis of holmium-based nanoparticles.
Scientific Research Applications
Holmium(III) perchlorate hydrate has several scientific research applications:
Spectrophotometry: It is used as a standard for calibrating UV/visible spectrophotometers due to its well-defined absorption peaks.
Nanoparticle Synthesis: It serves as a precursor in the synthesis of holmium-based nanoparticles, which have applications in catalysis and materials science.
Medical Research: Holmium-based compounds are being explored for their potential use in medical imaging and cancer treatment.
Mechanism of Action
The mechanism of action of holmium(III) perchlorate hydrate in its various applications is primarily based on its electronic structure and ability to form stable complexes. In spectrophotometry, its sharp absorption peaks allow for precise calibration of instruments. In catalysis, the unique electronic properties of holmium facilitate various chemical transformations .
Comparison with Similar Compounds
Holmium(III) perchlorate hydrate can be compared with other lanthanide perchlorates, such as erbium(III) perchlorate and scandium(III) perchlorate. While all these compounds share similar chemical properties due to their lanthanide nature, holmium(III) perchlorate is unique in its specific absorption characteristics and its applications in nanoparticle synthesis .
Similar Compounds
- Erbium(III) perchlorate
- Scandium(III) perchlorate
- Gallium(III) perchlorate hydrate
- Sodium perchlorate hydrate
Holmium(III) perchlorate hydrate stands out due to its specific applications in spectrophotometry and nanoparticle synthesis, making it a valuable compound in scientific research.
Properties
IUPAC Name |
holmium(3+);triperchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Ho.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWSYQWUIZCELP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ho+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2HoO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
